2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activity
The compound and its structural analogs have been extensively studied for their antimicrobial and antitumor properties. For instance, a novel compound similar in structure exhibited significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating its potential as an antitumor agent (Gomha, Muhammad, & Edrees, 2017). Moreover, several synthesized derivatives were screened for antimicrobial activity, showcasing potential as antimicrobial agents as well (Chauhan & Ram, 2019), (El‐Kazak & Ibrahim, 2013).
Biological and Antioxidant Activities
The compound's derivatives have also been explored for their biological and antioxidant activities. A specific series of derivatives was synthesized and characterized, displaying notable antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020). These findings highlight the compound's relevance in developing therapeutic agents with antioxidant properties.
Synthetic Chemistry and Drug Synthesis
In synthetic chemistry, the compound and its derivatives serve as key intermediates for synthesizing various heterocyclic compounds. For example, a new simple and environmentally friendly method was developed for synthesizing a promising antituberculosis drug derivative, emphasizing the compound's significance in drug synthesis and pharmaceutical chemistry (Titova, Fedorova, Rusinov, & Charushin, 2019).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-4-34-18-13-11-17(12-14-18)24-29-26-27-16(2)22(23(31(26)30-24)21-10-7-15-35-21)25(32)28-19-8-5-6-9-20(19)33-3/h5-15,23H,4H2,1-3H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDZIXAYAQDCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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